
2-Piperidinemethanol
Overview
Description
2-Piperidinemethanol (CAS 3433-37-2, molecular formula C₆H₁₃NO) is a heterocyclic alcohol featuring a six-membered piperidine ring with a hydroxymethyl group at the 2-position. Its molecular weight is 115.17 g/mol, and it is characterized by a melting point of 340 K and a boiling point of 374.2 K at 0.008 bar . Key applications include:
- Organic Synthesis: As a building block for benzofused tricyclic sultams via Mitsunobu alkylation and SNAr O-arylation reactions .
- Analytical Chemistry: Stabilization of aldehydes in air, particularly for NIOSH/OSHA protocols, though stability concerns exist for unsaturated aldehydes like acrolein .
- Medicinal Chemistry: Derivatives exhibit β-cell protective activity in pancreatic INS-1 cells under endoplasmic reticulum stress .
- Natural Product Isolation: Found in Fagopyrum species (e.g., Tartary buckwheat) and identified as an allelochemical in buckwheat cultivars .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by hydrogenation of 2-piperidone in the presence of a suitable catalyst, such as palladium on carbon. The process involves high-pressure hydrogen gas and elevated temperatures to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to piperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-Piperidone.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-Piperidinemethanol is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as a crucial intermediate in developing various drug classes, particularly analgesics and anti-inflammatory agents.
Key Findings:
- Synthesis of CNS Agents : Research indicates that derivatives of this compound exhibit central nervous system (CNS) depressant activities. For example, compounds synthesized from this intermediate demonstrated reduced locomotor activity in mice, suggesting potential applications in treating CNS disorders .
- Analgesic Development : The compound is integral in synthesizing pain-relieving medications, with studies highlighting its effectiveness in creating novel analgesics .
Neurochemistry
In neurochemistry, this compound is utilized to investigate neurotransmitter systems. Its derivatives are studied for their interactions with various receptors, providing insights into drug mechanisms targeting neurological disorders.
Case Study:
- A study synthesized 3-substituted derivatives from this compound that were evaluated for their CNS effects. The results indicated that structural modifications could enhance pharmacological activity, making these derivatives potential candidates for further development in neuropharmacology .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing novel polymers and materials.
Applications:
- Polymer Synthesis : Research has explored the use of this compound in creating flexible and durable polymeric materials. These materials have potential applications in various industries, including packaging and construction .
Biochemical Research
In biochemical research, this compound acts as a reagent in assays that detect and quantify biological molecules.
Applications:
- It is employed in drug discovery processes to evaluate the efficacy of new compounds against biological targets. This application is crucial for identifying lead candidates for further development .
Cosmetic Formulations
The moisturizing properties of this compound have led to its incorporation into cosmetic products.
Key Insights:
- It serves as a humectant in skincare formulations, providing hydration benefits without the drawbacks associated with traditional humectants .
Data Table: Applications Overview
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceutical | Synthesis of analgesics and anti-inflammatory agents | CNS depressant activity observed |
Neurochemistry | Investigating neurotransmitter systems | Potential candidates for CNS disorder treatments |
Material Science | Polymer development | Enhanced flexibility and durability |
Biochemical Research | Reagent in assays | Critical for drug discovery |
Cosmetic Formulations | Moisturizing agent | Effective alternative to traditional humectants |
Mechanism of Action
The mechanism of action of 2-piperidinemethanol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Piperidine-2-ethanol (2-(2-Piperidinyl)ethanol)
- CAS: 1484-84-0, Formula: C₇H₁₅NO, MW: 129.2 g/mol .
- Key Differences: Extended carbon chain (ethanol vs. methanol substituent) increases molecular weight and hydrophobicity. Applications: Used in cyclization reactions with aldehydes/ketones in aqueous green synthesis .
3-Hydroxypiperidine
- CAS: Not explicitly provided; referenced in benzofused sultam synthesis.
- Key Differences :
2-Pyrrolidinemethanol
- CAS: Not provided; synthesized from proline.
- Key Differences :
Functional Analogues
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
- CAS: Not provided; Formula: C₁₁H₂₃NO₂, MW: 201.31 g/mol .
- Key Differences :
- Bulky tetramethyl groups enhance steric hindrance, limiting reactivity in small-molecule synthesis.
(3-Methoxyphenyl)-2-piperidinemethanol
- CAS: Not provided; isolated from Fagopyrum cymosum .
Chemical and Physical Properties
Biological Activity
2-Piperidinemethanol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a hydroxymethyl group attached, which contributes to its unique chemical properties. The compound has been synthesized through various methods, including condensation reactions with aldehydes and other functional groups, leading to derivatives with enhanced biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Neuroprotective Effects
The compound has been linked to neuroprotective activities, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. In silico studies suggest that this compound may interact with key receptors involved in neuroprotection.
3. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, indicating its potential for treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and microbial growth.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
- Antioxidant Activity : By scavenging free radicals, this compound helps mitigate oxidative damage in cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent .
Study 2: Neuroprotective Potential
In a neurodegenerative model using rat brain slices exposed to oxidative stress, treatment with this compound significantly reduced cell death compared to controls. The compound was found to enhance the levels of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Piperidinemethanol derivatives in aqueous solutions?
- Category : Synthesis & Green Chemistry
- Methodological Answer : Aqueous synthesis can be achieved by reacting this compound with aldehydes/ketones under mild conditions. For example, cyclization reactions with enamines in water (Figure 1 in ) yield products analyzed via GC-MS and NMR. Key parameters include pH control (neutral to slightly acidic), temperature (25–40°C), and stoichiometric ratios (1:1 for aldehyde/ketone:amine). Characterization requires NMR (¹H/¹³C) for structural confirmation and GC-MS for purity assessment. This method reduces organic solvent use, aligning with green chemistry principles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Category : Safety & Handling
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for aerosolized particles .
- First Aid : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for ≥15 minutes and seek medical help .
- Storage : Keep in a cool, ventilated area away from oxidizers. Use secondary containment to prevent drainage contamination .
Q. How can researchers characterize the purity and structure of this compound?
- Category : Characterization
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to identify peaks for the piperidine ring (δ 1.4–1.8 ppm) and ethanol moiety (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl or hydroxyl groups .
- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Solubility Testing : The compound is soluble in alcohols (e.g., methanol, ethanol) but sparingly soluble in water .
Advanced Research Questions
Q. What structural factors influence the cyclization efficiency of N-substituted β-hydroxy urethanes derived from this compound?
- Category : Reaction Mechanism Analysis
- Methodological Answer : Cyclization rates depend on ring strain and spatial orientation. For example, this compound-derived carbamates achieve 78% cyclization in 1 hour, while prolinol analogs (<3%) fail due to unfavorable 5-membered ring geometry ( ). Computational modeling (DFT calculations) can predict transition states and activation energies. Experimentally, vary substituents on the piperidine ring and monitor reaction kinetics via HPLC .
Q. How do this compound derivatives modulate biological activity in pancreatic β-cell survival studies?
- Category : Biological Applications
- Methodological Answer :
- In Vitro Testing : Treat INS-1 cells with derivatives (e.g., 2,4-diaminoquinazolines) under thapsigargin-induced stress. Measure viability via MTT assays ( ).
- Structure-Activity Relationship (SAR) : Modify the ethanol side chain (e.g., alkylation, acetylation) to assess hydrophobicity and hydrogen-bonding effects. Derivatives with electron-withdrawing groups show enhanced cell survival .
Q. What strategies optimize substitution reactions on the piperidine ring of this compound for targeted drug design?
- Category : Synthetic Chemistry
- Methodological Answer :
- Halogenation : Use bromine (Br₂) in dichloromethane with FeCl₃ catalysis for electrophilic substitution .
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces carbonyl groups while preserving the piperidine core .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at the 4-position of the piperidine ring .
Properties
IUPAC Name |
piperidin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYXGYYVXRDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871027 | |
Record name | 2-Piperidinylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2-Piperidinemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10552 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3433-37-2 | |
Record name | 2-Piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3433-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidin-2-ylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidinylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidin-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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